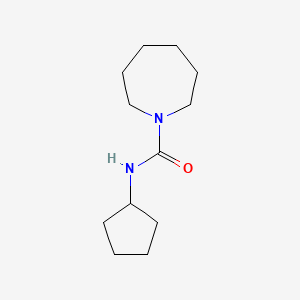![molecular formula C18H23Cl2NO2 B4677679 N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4677679.png)
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride
Descripción general
Descripción
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride, also known as O-Desmethyltramadol or ODT, is a synthetic opioid analgesic that has been used for the treatment of moderate to severe pain. ODT is a derivative of tramadol and has been shown to have a higher affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Mecanismo De Acción
ODT exerts its analgesic effects by binding to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of pain signals. ODT also has an inhibitory effect on the reuptake of serotonin and norepinephrine, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
ODT has been shown to have similar effects to other opioids, including respiratory depression, sedation, and euphoria. However, ODT has been found to have a lower risk of dependence and abuse compared to other opioids, such as morphine and oxycodone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ODT has several advantages for use in laboratory experiments, including its high potency, selectivity for the mu-opioid receptor, and low risk of dependence and abuse. However, ODT also has limitations, including its potential for respiratory depression and sedation, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on ODT, including the development of new analogs with improved selectivity and potency, the investigation of its potential use in the treatment of opioid addiction and withdrawal symptoms, and the study of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the long-term effects and safety of ODT use.
Aplicaciones Científicas De Investigación
ODT has been extensively studied for its analgesic effects and has been found to be effective in the treatment of various types of pain, including neuropathic pain, cancer pain, and postoperative pain. ODT has also been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
N-[[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-13(2)20-11-14-8-6-10-17(21-3)18(14)22-12-15-7-4-5-9-16(15)19;/h4-10,13,20H,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCRHCTTRWZAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)
![3-{[4-(2-methoxyphenoxy)phenyl]amino}-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4677602.png)

![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)

![4-{[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4677638.png)
![1-butyl-5-methyl-3,7-bis(phenylsulfonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4677654.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4677656.png)
![3-(3-chlorophenyl)-4-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4677661.png)


![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)